molecular formula C11H10N2O4 B3055456 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester CAS No. 648422-42-8

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester

Cat. No.: B3055456
CAS No.: 648422-42-8
M. Wt: 234.21 g/mol
InChI Key: ICWABRXXXSSTRN-UHFFFAOYSA-N
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Description

6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester: is a chemical compound that belongs to the class of nicotinic acid derivatives This compound is characterized by the presence of a pyrrolidin-1-yl ester group attached to the 6-methyl-nicotinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester typically involves the esterification of 6-Methyl-nicotinic acid with 2,5-dioxo-pyrrolidine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the ester. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts. The reaction is typically conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can target the pyrrolidin-1-yl ester group, potentially converting it to the corresponding alcohol.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions and receptor binding .

Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, antimicrobial, or anticancer properties .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer science .

Mechanism of Action

The mechanism of action of 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The pyrrolidin-1-yl ester group can enhance the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    Nicotinic acid esters: These compounds share the nicotinic acid core but differ in the ester group attached.

    Pyrrolidin-1-yl esters: Compounds with a pyrrolidin-1-yl ester group but different core structures.

Uniqueness: 6-Methyl-nicotinic acid 2,5-dioxo-pyrrolidin-1-yl ester is unique due to the combination of the 6-methyl-nicotinic acid core and the pyrrolidin-1-yl ester group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 6-methylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O4/c1-7-2-3-8(6-12-7)11(16)17-13-9(14)4-5-10(13)15/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICWABRXXXSSTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)ON2C(=O)CCC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90466191
Record name 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

648422-42-8
Record name 2,5-Pyrrolidinedione, 1-[[(6-methyl-3-pyridinyl)carbonyl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90466191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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